



# **Application Note: Quantification of CCL2 Levels Using ELISA Following Emapticap Pegol Treatment**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Emapticap pegol |           |
| Cat. No.:            | B15607337       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Emapticap pegol** (also known as NOX-E36) is a novel therapeutic agent that specifically targets and neutralizes the pro-inflammatory chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] CCL2 plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, a key process in the pathophysiology of various inflammatory and fibrotic diseases, including diabetic nephropathy. [1][3] By inhibiting CCL2, **emapticap pegol** aims to reduce the inflammatory response and subsequent tissue damage. This application note provides a detailed protocol for quantifying the in vitro and in vivo efficacy of emapticap pegol by measuring CCL2 levels using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA).

## **Mechanism of Action of Emapticap Pegol**

Emapticap pegol is a Spiegelmer®, an L-RNA oligonucleotide, which is a mirror-image of a natural RNA molecule. This configuration makes it resistant to degradation by nucleases, providing a longer half-life in vivo. It binds with high affinity and specificity to CCL2, preventing it from interacting with its receptor, CCR2, on the surface of monocytes and other immune cells. [1] This blockade of the CCL2/CCR2 signaling axis inhibits the migration of these cells to inflammatory sites, thereby mitigating the inflammatory cascade.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of CCL2 Levels Using ELISA Following Emapticap Pegol Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607337#using-elisa-to-quantify-ccl2-levels-after-emapticap-pegol-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com